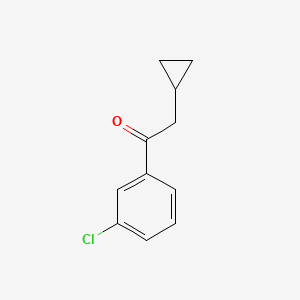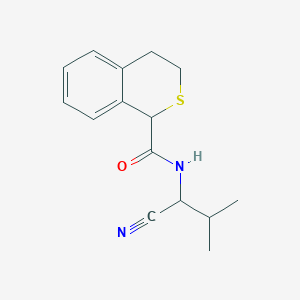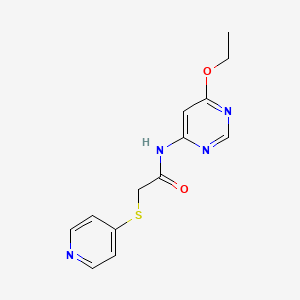![molecular formula C20H23N3O3S2 B2396135 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 1110850-27-5](/img/structure/B2396135.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with applications in various scientific fields. Its unique structure features multiple functional groups, making it a versatile subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Formation of the pyridine derivative: : Starting with a suitable pyridine precursor, introducing the methylsulfanyl group at the 2-position via nucleophilic substitution.
Introduction of the carbonyl group: : This step involves the reaction of the pyridine derivative with a suitable carbonyl source, like acyl chloride.
Synthesis of tetrahydroquinoline: : Employing a cyclization reaction, typically under acidic or basic conditions, to form the tetrahydroquinoline ring.
Sulfonylation: : Introduction of the sulfonyl group at the 6-position using sulfonyl chloride in the presence of a base.
Combining the fragments: : Final coupling reactions under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and purity. Typical methods include:
High-throughput synthesis using automated systems.
Continuous flow reactors to maintain consistent reaction conditions and scale production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the methylsulfanyl group.
Reduction: : Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: : Nucleophilic substitution reactions can replace the sulfonyl or pyridine functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia or amines for substitution reactions.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Yields hydroxyl derivatives.
Substitution: : Produces various substituted quinoline derivatives.
科学研究应用
This compound finds use in:
Chemistry: : As a precursor in complex organic synthesis and material science.
Biology: : As a probe in studying enzymatic reactions.
Medicine: : Potential therapeutic applications due to its bioactivity.
Industry: : Used in developing advanced materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects depends on its functional groups. It can interact with molecular targets, including enzymes and receptors, influencing biochemical pathways. Detailed studies suggest its involvement in inhibiting specific enzymes or altering receptor activities.
相似化合物的比较
Comparing with other compounds:
1-[2-(Methanesulfanyl)pyridine-3-carbonyl]-4-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
2-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(morpholine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
3-[2-(Methylsulfanyl)pyridine-3-carbonyl]-5-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Hope this answers your question! What got you interested in this compound?
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(6-pyrrolidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-27-19-17(7-4-10-21-19)20(24)23-13-5-6-15-14-16(8-9-18(15)23)28(25,26)22-11-2-3-12-22/h4,7-10,14H,2-3,5-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOGPUFGHUDVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
![ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)


![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
